2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile
Overview
Description
“2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile” is a chemical compound with the molecular formula C6H5F2N3. It has a molecular weight of 157.12 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H5F2N3/c7-6(8)11-4-3-10-5(11)1-2-9/h3-4,6H,1H2 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile” is a powder that is stored at 4 degrees Celsius .Scientific Research Applications
Reactions with N-Heterocyclic Compounds : Difluorocarbene, generated from the decomposition of fluorosulfonyldifluoroacetic acid, reacts with various sodium salts of N-heterocyclic compounds, including imidazole, to yield difluoromethylated products. This process has implications in synthesizing fluorinated organic compounds with potential pharmaceutical applications (Chen, Yang, & Wu, 2010).
Synthesis and Applications in Metal-Based Chemotherapy : Research into the reaction of CuCl2 with certain imidazole derivatives (e.g., CTZ and KTZ) in acetonitrile has led to the synthesis of complexes with potential applications in chemotherapy against tropical diseases (Navarro et al., 2000).
Electrochemical and Optical Properties : Studies have been conducted on the electrochemical copolymerization of a benzimidazole derivative with 3,4-ethylenedioxythiophene, exploring its potential in electrochromic applications and optical properties. Such research is crucial for the development of novel materials for electronic devices (Soylemez et al., 2015).
Colorimetric and Fluorescent Sensing : Imidazole derivatives have been investigated as colorimetric and fluorescent chemosensors for detecting ions like fluoride, demonstrating potential applications in environmental monitoring and chemical analysis (Peng et al., 2005).
Synthesis of Novel Organic Compounds : Research on the synthesis of new organic compounds, such as benzo[4,5]imidazo[1,2-a]pyridine derivatives, highlights the diverse chemical applications of imidazole derivatives in organic synthesis and potentially in pharmaceutical development (Goli-Garmroodi et al., 2015).
Supramolecular Coordination Complexes : Studies on the synthesis and characterization of arene–ruthenium(II) complexes with imidazole-containing ligands have been conducted, revealing insights into the formation of supramolecular structures with potential applications in catalysis and materials science (Matveevskaya et al., 2021).
Safety And Hazards
properties
IUPAC Name |
2-[1-(difluoromethyl)imidazol-2-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3/c7-6(8)11-4-3-10-5(11)1-2-9/h3-4,6H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVARDTHPGOARRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)CC#N)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(difluoromethyl)-1H-imidazol-2-yl]acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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